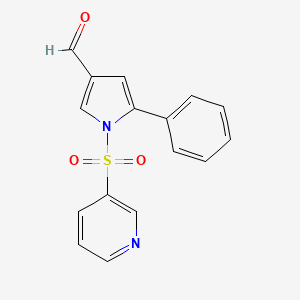

5-Phenyl-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde

Overview

Description

5-Phenyl-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde is a compound of interest in various fields of research and industry . It has a molecular weight of 312.35 g/mol .

Synthesis Analysis

The synthesis of compounds similar to this compound often involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is a common step in the synthesis process .Molecular Structure Analysis

The molecular formula of this compound is C16H12N2O3S.Chemical Reactions Analysis

The chemical reactions involving compounds like this compound often involve protodeboronation of pinacol boronic esters . This process can be paired with a Matteson–CH2–homologation to allow for formal anti-Markovnikov alkene hydromethylation .Physical And Chemical Properties Analysis

This compound is a solid at room temperature .Scientific Research Applications

Synthesis and Characterization

Synthesis Approaches : Research has explored various synthesis methods for related compounds. For instance, the synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines involves microwave-assisted treatment, highlighting a method that could potentially be applied to 5-Phenyl-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde (Palka et al., 2014).

Characterization Techniques : Detailed NMR spectroscopic investigations are integral in characterizing similar compounds. This indicates the importance of such techniques in understanding the properties of this compound (Vilkauskaitė et al., 2011).

Potential Biomedical Applications

Cytotoxicity Evaluation : Compounds with structural similarities have been evaluated for their cytotoxic activity against various cancer cell lines, suggesting a potential research direction for assessing the biomedical applications of this compound (Alam et al., 2017).

Antimicrobial Activity : Studies on derivatives of similar compounds have demonstrated antimicrobial activity, indicating the potential for this compound to be explored in this context (Hamed et al., 2020).

Photophysical Properties

- Influence on Fluorescence : Research on heterocyclic orthoaminoaldehydes, which are structurally related, has shown that absorption and emission depend on substituents, hinting at the photophysical research potential for this compound (Patil et al., 2010).

Chemical Reactions and Derivatives

- Sonogashira-Type Reactions : this compound could potentially be used in Sonogashira-type cross-coupling reactions, a method explored with similar compounds (Vilkauskaitė et al., 2011).

- Formation of Schiff Bases : Similar compounds have been used to form Schiff bases with chitosan, indicating a potential area of study for Schiff base formation with this compound (Hamed et al., 2020).

Mechanism of Action

Target of Action

The primary target of 5-Phenyl-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde is the proton pump (H+,K±ATPase) . This enzyme plays a crucial role in gastric acid secretion, making it a key target for drugs designed to treat acid-related diseases .

Mode of Action

This compound acts as a potassium-competitive acid blocker (P-CAB) . It competitively inhibits the proton pump, effectively blocking the function of potassium . This inhibition is reversible and is achieved in a potassium-competitive manner .

Biochemical Pathways

By inhibiting the proton pump, this compound reduces gastric acid secretion . This affects the biochemical pathway responsible for the production of gastric acid, leading to a decrease in acidity within the stomach .

Pharmacokinetics

Its inhibitory activity is unaffected by ambient ph , suggesting that it may have good bioavailability even in the acidic environment of the stomach.

Result of Action

The result of the action of this compound is a potent and long-lasting inhibitory effect on gastric acid secretion . This leads to an increase in the pH of gastric perfusate, effectively reducing the acidity of the stomach .

Action Environment

The action of this compound is influenced by the environment within the stomach. Its inhibitory activity is unaffected by ambient pH , suggesting that it can function effectively in the acidic environment of the stomach.

Properties

IUPAC Name |

5-phenyl-1-pyridin-3-ylsulfonylpyrrole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O3S/c19-12-13-9-16(14-5-2-1-3-6-14)18(11-13)22(20,21)15-7-4-8-17-10-15/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLFVCXPMUQJUFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CN2S(=O)(=O)C3=CN=CC=C3)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

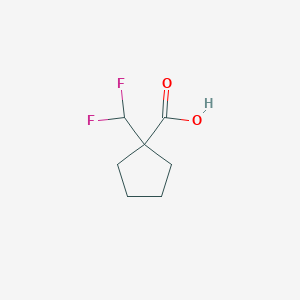

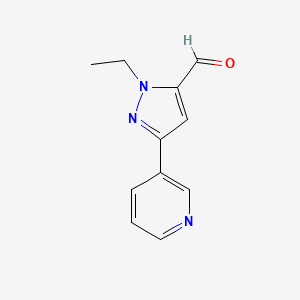

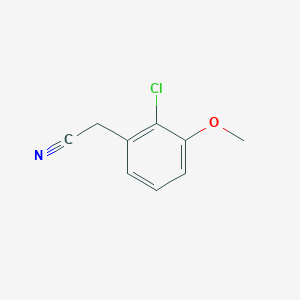

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,7-Diazaspiro[3.5]nonan-1-one hydrochloride](/img/structure/B1471310.png)